2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. It is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is crucial for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the activity of key enzymes, the compound disrupts essential biochemical processes in bacteria, leading to their inability to proliferate .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that the compound may play a role in fatty acid synthesis and folate metabolism, respectively .
Cellular Effects
The compound has been shown to exhibit antibacterial and antitubercular properties . This suggests that this compound may influence cell function by inhibiting bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This binding can inhibit the activity of these enzymes, leading to disruption of key cellular processes .
Metabolic Pathways
Given its interaction with enoyl ACP reductase and DHFR, it may be involved in fatty acid synthesis and folate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 2,5-dimethylpyrrole with benzohydrazide under specific conditions. One common method includes the condensation of 2,5-dimethylpyrrole with benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The benzohydrazide moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzohydrazides .
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antitubercular activities.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness: Compared to similar compounds, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide stands out due to its specific benzohydrazide moiety, which imparts unique biological activities. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFUCUFJPSVXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406360 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100373-80-6 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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